molecular formula C8H5NO2 B591137 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) CAS No. 136330-36-4

4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)

Cat. No.: B591137
CAS No.: 136330-36-4
M. Wt: 147.133
InChI Key: DYLDOCMAGFFUOF-UHFFFAOYSA-N
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Description

4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) is a heterocyclic compound characterized by a fused ring structure that includes both dioxole and pyridine rings

Preparation Methods

The synthesis of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the pyridine ring can be replaced under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) can be compared with other similar heterocyclic compounds, such as:

    1,3-Dioxolo[4,5-c]pyridine: Lacks the etheno group, leading to different chemical properties and reactivity.

    4,7-Dihydro-1,3-dioxolo[4,5-c]pyridine: Contains hydrogen atoms instead of the etheno group, affecting its stability and reactivity.

The uniqueness of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) lies in its fused ring structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3,5-dioxa-8-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),7,10-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c1-2-6-8-7(10-4-11-8)5(1)3-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLDOCMAGFFUOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C3=NC=C2C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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